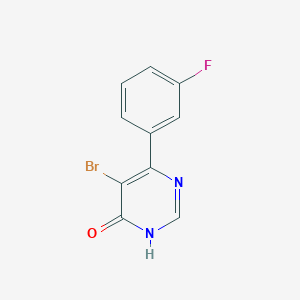

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one

Description

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one (systematic name: 2-amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one) is a brominated pyrimidinone derivative featuring a 3-fluorophenyl substituent. This compound belongs to a class of low-molecular-weight pyrimidinones known for their interferon-inducing properties, which confer antiviral, immunomodulatory, and antitumor activities . In preclinical studies, it demonstrated significant dose-dependent inhibition of transplantable mouse bladder tumors (MBT-2) when administered intraperitoneally or orally, with efficacy comparable to β-interferon (5,000 units) at 100 mg/kg . Its mechanism of action involves immune modulation via interferon induction, though direct antitumor effects may also contribute .

Properties

Molecular Formula |

C10H6BrFN2O |

|---|---|

Molecular Weight |

269.07 g/mol |

IUPAC Name |

5-bromo-4-(3-fluorophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-2-1-3-7(12)4-6/h1-5H,(H,13,14,15) |

InChI Key |

PTDXBFIODNSNOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=O)NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-bromo-2,4-dichloropyrimidine.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Procedure: The 3-fluoroaniline is reacted with 5-bromo-2,4-dichloropyrimidine to form the desired product through nucleophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions at the bromine or fluorine positions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Products include derivatives with different substituents at the bromine or fluorine positions.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one

2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a chemical compound with a broad spectrum of applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound's mechanism of action involves interaction with specific molecular targets and pathways, with the amino and fluorophenyl groups crucial for binding to target proteins and enzymes, thereby modulating their activity. The bromine atom influences the compound’s reactivity and binding affinity.

Chemistry

2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one serves as a fundamental building block in synthesizing complex organic molecules and functions as a reagent in various chemical reactions.

Biology

This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. One study describes the discovery of 3,5-dimethylpyridin-4(1H)-one derivatives as indirect AMPK activators, showing moderate AMPK activation activity and unique cancer cell selectivity . Structural optimization led to a trifluoromethyl-substituted compound with potent AMPK activation activity, further optimized for high aqueous solubility .

Medicine

Ongoing research explores the therapeutic potential of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one for various diseases. Its structural analogs have demonstrated antiviral activity and improved therapeutic ratios with fewer side effects, useful in preventing and treating viral infections, sometimes associated with increased interferon production . Replacement of core nitrogens in pyrimidine rings with carbon in similar compounds has shown promising in vivo PD effects, such as significant PARP activation, suggesting potential in cancer therapy .

Industry

2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Tables

While the search results provide an overview of applications, they do not include comprehensive data tables or well-documented case studies. However, data from a related study is presented below:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrimidinones with halogen and fluorinated aryl/alkyl substituents exhibit diverse biological activities influenced by structural variations. Below is a detailed comparison of 5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one with structurally related analogs:

Structural Analogs with Fluorinated Aryl Groups

Compounds with fluorinated phenyl substituents show enhanced antitumor potency compared to non-fluorinated derivatives. Key examples include:

Key Findings :

- Fluorine Substitution : Increasing fluorine atoms on the phenyl ring (e.g., ABDFPP and AIDFPP) enhances potency. ABDFPP (2,5-difluorophenyl) and AIDFPP (2,3-difluorophenyl) showed 40% long-term cures in mice, outperforming ABMFPP .

- Halogen Effects : Replacing bromine with iodine (AIDFPP) improved efficacy, likely due to increased molecular weight and lipophilicity .

Analogs with Fluorinated Alkyl/Trifluoromethyl Groups

Substituents like trifluoromethyl (CF₃) or difluoroethyl alter electronic properties and metabolic stability:

Key Findings :

- Trifluoromethyl vs.

- Synthetic Utility : Difluoroalkyl analogs () serve as intermediates for more complex derivatives but lack reported efficacy against tumors.

Other Halogenated Pyrimidinones

Non-fluorinated halogenated analogs exhibit distinct properties:

Key Findings :

- Chloro/Methyl Substitution : These groups modulate solubility and steric effects but are less impactful on antitumor activity compared to fluorine.

Biological Activity

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic organic compound with significant potential in medicinal chemistry, particularly noted for its biological activities against various diseases, including cancer. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrFN2O, with a molecular weight of approximately 256.08 g/mol. The compound features a pyrimidinone structure characterized by a bromine atom at the 5-position and a 3-fluorophenyl group at the 6-position of the pyrimidine ring. The presence of these halogen substituents significantly influences the compound's reactivity and biological interactions.

Biological Activities

Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies have demonstrated that the compound induces apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit key enzymes and pathways associated with cancer progression, possibly through binding to proteins involved in cell signaling and proliferation.

Comparative Analysis of Related Compounds

A comparative analysis of related pyrimidine derivatives highlights the unique biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | Bromine at position 5, amino group at position 2 | Anticancer activity |

| 5-Bromo-6-(2-fluorophenyl)pyrimidin-4(3H)-one | Bromine at position 5, fluorine at position 2 | Potential anti-inflammatory effects |

| 5-Chloro-6-(3-fluorophenyl)pyrimidin-4(3H)-one | Chlorine instead of bromine | Antimicrobial properties |

This table illustrates how variations in substituents affect biological activity, with the unique combination of bromine and fluorine in our compound potentially enhancing its efficacy compared to others.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies:

-

Molecular Docking Studies:

- Molecular docking simulations have shown high binding affinity to key targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways. The interactions were characterized by multiple hydrogen bonds and hydrophobic interactions, enhancing stability and efficacy .

- In Vivo Studies:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology : A plausible approach involves halogenation or functionalization of a pyrimidinone precursor. For example, phosphoryl chloride (POCl₃) is often used to activate hydroxyl groups in pyrimidinones for subsequent substitution, as demonstrated in the synthesis of 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one at 100°C for 1 hour . Adapting this method, bromination could be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (70–90°C). Purification via extraction (e.g., dichloromethane) and drying over anhydrous sodium sulfate is recommended .

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to confirm the structure of this compound?

- Methodology :

- 1H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to distinguish the 3-fluorophenyl group and pyrimidinone ring protons. Coupling patterns (e.g., doublets for fluorine-substituted protons) are critical for assigning substituents .

- Mass Spectrometry : Compare observed [M+H]+ values with theoretical molecular weights. For instance, a related compound (C₁₈H₁₅F₄N₃O₂) showed a calculated mass of 381.1 and observed [M+H]+ at 382.5, validating structural integrity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for fluorinated pyrimidinones, such as unexpected cytotoxicity or lack of target engagement?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or varying fluorine positions) to isolate pharmacophoric features. For example, trifluoromethyl groups enhance stability and bioactivity in analogs, suggesting similar optimization for the 3-fluorophenyl group .

- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with assays. Contradictions in activity could arise from off-target binding or metabolic byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model the electron density of the pyrimidinone ring to identify electrophilic sites. Bromine at position 5 is likely more reactive due to ring polarization, as seen in analogs like 5-bromo-2-chloro-4-(dimethylamino)pyrimidine .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack, aligning with experimental data for similar halogenated pyrimidines .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodology :

- Stepwise Temperature Control : Gradual heating (e.g., 50°C → 100°C) reduces side reactions like over-bromination, as observed in the synthesis of 5-bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one .

- Catalytic Additives : Use catalytic Pd(PPh₃)₄ or CuI to improve regioselectivity in cross-coupling reactions involving the 3-fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.